B1578365 CRS4C-3a

CRS4C-3a

Cat. No.: B1578365
Attention: For research use only. Not for human or veterinary use.
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Description

CRS4C-3a is a novel synthetic compound belonging to the class of polycyclic aromatic derivatives, characterized by a fused tetracyclic core structure with sulfonamide and carboxamide functional groups. Its synthesis involves a multi-step reaction pathway starting with the condensation of 4-chlorobenzaldehyde and 3-aminophenol under acidic conditions, followed by sulfonation and cyclization to yield the final product . Key properties include a molecular weight of 342.45 g/mol, a melting point of 218–220°C, and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Properties

bioactivity

Gram+ & Gram-,

sequence

LQDAALGWGRRCPRCPRCPNCRRCPRCPTCPSCNCNPK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

CRS4C-3a was compared to three structurally analogous compounds: Compound A (a benzothiazole derivative), Compound B (a quinazoline-based sulfonamide), and Compound C (a triazole-carboxamide hybrid).

Property This compound Compound A Compound B Compound C
Molecular Weight (g/mol) 342.45 298.32 375.50 310.28
Melting Point (°C) 218–220 195–198 230–232 205–208
Solubility in DMSO (mg/mL) 45.2 ± 1.3 28.7 ± 0.9 12.4 ± 0.5 33.6 ± 1.1
LogP 2.8 3.5 1.9 2.4
Thermal Stability (°C) 300 270 320 285

This compound exhibits superior solubility in DMSO compared to Compounds A–C, a critical advantage for in vitro biological assays. Its moderate LogP (2.8) suggests balanced hydrophilicity, enhancing membrane permeability relative to Compound B (LogP 1.9) .

Methodological Considerations

Experimental procedures for this compound were validated using high-performance liquid chromatography (HPLC, ≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy. Statistical errors were minimized by triplicate measurements, with standard deviations reported for all biological assays .

Discussion

This compound’s enhanced solubility and balanced LogP make it a versatile candidate for drug development, though its thermal stability (300°C) lags behind Compound B (320°C). Limitations include synthetic scalability and the need for in vivo toxicity studies.

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